molecular formula C18H22N2O5 B2984277 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034455-07-5

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2984277
CAS No.: 2034455-07-5
M. Wt: 346.383
InChI Key: BUJLEYLRPPNTJR-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is an organic compound belonging to the class of amides. It features both pyridine and methoxyphenoxy functionalities, making it a molecule of significant interest in synthetic chemistry and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide generally involves multi-step organic synthesis procedures. Starting materials typically include 4-methoxy-6-methyl-2-oxopyridine and 2-methoxyphenoxyacetic acid, which undergo various reaction steps such as esterification, amidation, and condensation reactions.

Step-by-Step Synthesis:

  • Esterification: 2-methoxyphenoxyacetic acid is esterified with ethanol to form 2-methoxyphenoxyacetic ester.

  • Condensation: The 4-methoxy-6-methyl-2-oxopyridine is then condensed with the ester under acidic or basic conditions to form an intermediate.

  • Amidation: Finally, the intermediate undergoes amidation with an ethylamine derivative to produce the target compound.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but utilizes optimized conditions for better yield and efficiency. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalysis can be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The methoxy groups can be oxidized to form corresponding alcohols and aldehydes.

  • Reduction: The pyridinone ring can undergo hydrogenation to form dihydropyridine derivatives.

  • Substitution: Methoxyphenoxy moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.

Major Products Formed

  • Oxidation: Formation of hydroxypyridine and methoxyphenoxyacetaldehyde.

  • Reduction: Formation of dihydropyridine derivatives.

  • Substitution: Formation of acylated methoxyphenoxy derivatives.

Scientific Research Applications

Chemistry

  • As a building block in synthetic organic chemistry for developing more complex molecules.

  • Utilized in studying reaction mechanisms involving pyridine and phenoxy moieties.

Biology

  • Investigation of its potential as a molecular probe due to its ability to interact with biological macromolecules.

  • Study of its binding affinities to various biological targets.

Medicine

  • Use as a reference standard in pharmaceutical research to study metabolism and pharmacokinetics.

Industry

  • Employed in the production of advanced materials with specific functional properties.

  • Utilization in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The compound's effects are exerted through interactions with specific molecular targets, primarily enzymes and receptors, due to its unique structural features. The pyridine ring can engage in π-π stacking interactions, while the methoxyphenoxy group provides additional hydrogen bonding capabilities. These interactions can modulate enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

  • N-(2-(4-methoxy-6-ethyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

The unique combination of methoxy, methyl, and pyridinone groups imparts specific physicochemical properties that differentiate it from other similar compounds. These differences can result in varying biological activities, making N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide particularly valuable in research and application fields.

This concludes the detailed analysis of this compound. This versatile compound holds significant potential in various scientific domains, from synthetic chemistry to industrial applications.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-13-10-14(23-2)11-18(22)20(13)9-8-19-17(21)12-25-16-7-5-4-6-15(16)24-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJLEYLRPPNTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)COC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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